Benzylether
Benzylethers, also known as benzyl ethers, are a class of organic compounds characterized by the presence of an ether group (-O-) bonded to a benzene ring. These compounds are widely used in various applications due to their structural diversity and chemical versatility. Benzylethers can be synthesized via several methods including direct alkylation of phenol derivatives or through the reaction between benzyl halides and alcohols. They exhibit varying degrees of reactivity, with substituted benzyl ethers often displaying enhanced stability compared to unsubstituted counterparts. In the pharmaceutical industry, benzylethers are frequently employed as intermediates in drug synthesis due to their functional group diversity, which allows for facile modification into more complex molecules. Additionally, these compounds find applications in perfume and cosmetic industries owing to their aromatic properties and potential use in fragrance formulation. Due to their structural characteristics, benzylethers can also serve as precursors in the production of other organic compounds through substitution reactions or further derivatization processes.

Struktur | Chemischer Name | CAS | MF |
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1,6-Anhydro-2,3,4-tri-O-benzyl-b-D-glucopyranose | 10548-46-6 | C27H28O5 |
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2-(4-Chlorobenzyl)oxy-1-ethanol | 1200-15-3 | C9H11ClO2 |
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Benzeneacetic acid, a-cyclohexyl-a-ethoxy- | 31197-87-2 | C16H22O3 |
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1-Piperazineethanol,4-(2-methoxy-2-phenylethyl)-a-(methoxyphenylmethyl)- | 34758-83-3 | C23H32N2O3 |
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(4-(Methoxymethyl)phenyl)boronic Acid | 279262-11-2 | C8H11BO3 |
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1-benzyloxypropan-2-one | 22539-93-1 | C10H12O2 |
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rac Ethyl 2-(Benzyloxy)propionate | 2040-44-0 | C12H16O3 |
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1,3-bis(methoxymethyl)benzene | 22072-45-3 | C10H14O2 |
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2,3,5-Tri-O-benzyl-1-a-D-arabinofuranosyl chloride | 4060-34-8 | C26H27ClO4 |
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1-Chloro-4-(dimethoxymethyl)benzene | 3395-81-1 | C9H11ClO2 |
Verwandte Literatur
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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